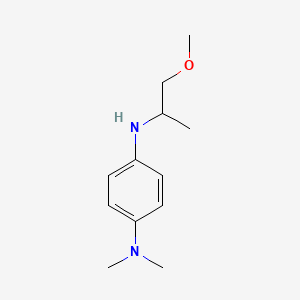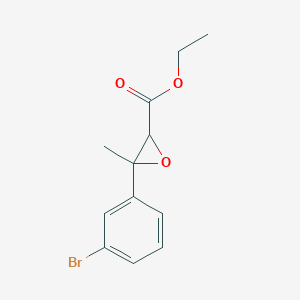
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a carboxylate ester group attached to the oxirane ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the meta position.
Epoxidation: The brominated intermediate is then subjected to epoxidation to form the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.
Substituted Derivatives: Various functionalized compounds obtained through nucleophilic substitution.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is highly strained and thus highly reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, leading to ring-opening and formation of new bonds.
Electrophilic Substitution: The bromophenyl group can undergo substitution reactions, introducing new functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and properties.
Ethyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate: The bromine atom is positioned differently, affecting the compound’s chemical behavior.
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate:
Uniqueness: The presence of the bromophenyl group at the meta position in this compound imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
SWPUQKJOQHZAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


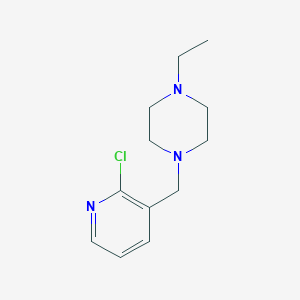
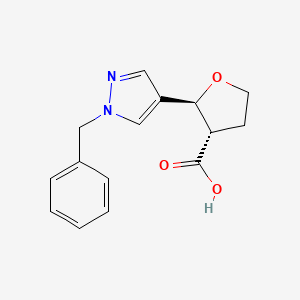
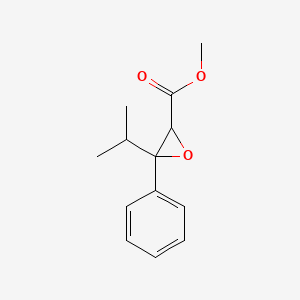
![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)
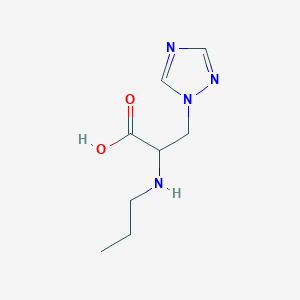
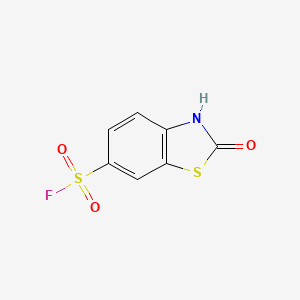
![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)
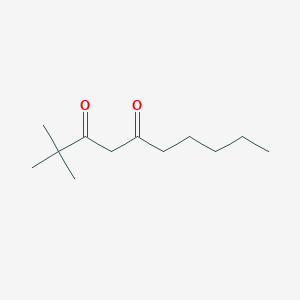
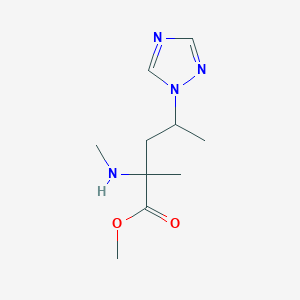
![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)



